

Experimental protocols for working with 2-Methyl-3-phenylbutanoic acid

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952

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Application Notes and Protocols for 2-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with a phenyl group and two methyl substituents on the butanoic acid backbone. Its structure suggests potential applications in drug discovery and development, drawing parallels with other phenyl-substituted short-chain fatty acids that exhibit biological activity. For instance, the structurally related 4-phenylbutyric acid is a known histone deacetylase (HDAC) inhibitor and chemical chaperone used in the treatment of urea cycle disorders.^[1] Furthermore, other short-chain fatty acids have been shown to influence metabolic and signaling pathways.^{[2][3]}

These application notes provide a summary of the physicochemical properties of **2-Methyl-3-phenylbutanoic acid**, a detailed protocol for its enantioselective synthesis, and experimental protocols for investigating its potential biological activities based on the known effects of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-3-phenylbutanoic acid** and its isomers is presented in the table below. This data is essential for its handling, formulation, and

interpretation of experimental results.

Property	Value	Reference
IUPAC Name	2-methyl-3-phenylbutanoic acid	[4] [5]
Synonyms	2-Methyl-3-phenylbutyric acid, alpha,beta- Dimethylhydrocinnamic acid	[4] [5]
CAS Number	19731-91-0	[4] [5]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[4] [5]
Molecular Weight	178.23 g/mol	[4] [5]
XLogP3	2.6	[4] [5]
Hydrogen Bond Donor Count	1	[4] [5]
Hydrogen Bond Acceptor Count	2	[4] [5]
Rotatable Bond Count	3	[4] [5]

Experimental Protocols

I. Enantioselective Synthesis of (S)-2-Methyl-3-phenylbutanoic Acid

This protocol describes a method for the enantioselective synthesis of (S)-**2-Methyl-3-phenylbutanoic acid** via the alkylation of phenylacetic acid using a chiral lithium amide.[\[6\]](#)

Workflow for Enantioselective Synthesis



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Workflow for the enantioselective synthesis of (S)-2-Methyl-3-phenylbutanoic acid.

Materials:

- Phenylacetic acid
- Chiral C₂-symmetric amine (e.g., (R,R)-bis(1-phenylethyl)amine)
- n-Butyllithium (n-BuLi) in hexanes
- 2-Iodopropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

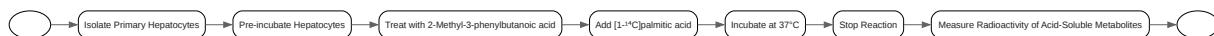
- Preparation of Chiral Lithium Amide:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amine (1.1 equivalents) in anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-BuLi (1.05 equivalents) dropwise.
 - Stir the mixture at -78 °C for 30 minutes.

- Enolate Formation:
 - In a separate flame-dried flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF.
 - Add this solution dropwise to the chiral lithium amide solution at -78 °C.
 - Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enediolate.
- Alkylation:
 - Add 2-iodopropane (1.2 equivalents) to the reaction mixture at -78 °C.
 - Allow the reaction to stir at -78 °C for 5-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl.
 - Allow the mixture to warm to room temperature.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure **(S)-2-Methyl-3-phenylbutanoic acid**.

II. In Vitro Fatty Acid β -Oxidation Assay

This protocol is designed to assess the effect of **2-Methyl-3-phenylbutanoic acid** on the β -oxidation of fatty acids in isolated hepatocytes.[7][8]

Workflow for Fatty Acid β -Oxidation Assay



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Workflow for the *in vitro* fatty acid β -oxidation assay.

Materials:

- Isolated primary hepatocytes
- Krebs-Henseleit buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES
- [1-¹⁴C]palmitic acid
- Bovine serum albumin (BSA)
- **2-Methyl-3-phenylbutanoic acid** stock solution
- Perchloric acid
- Scintillation cocktail and vials

Procedure:

- Hepatocyte Preparation:
 - Isolate primary hepatocytes from a suitable animal model (e.g., mouse) using standard collagenase perfusion methods.
 - Resuspend the hepatocytes in KHB.

- Assay Setup:
 - In microcentrifuge tubes, pre-incubate hepatocytes (e.g., 1×10^6 cells/mL) with varying concentrations of **2-Methyl-3-phenylbutanoic acid** or vehicle control for 30 minutes at 37 °C.
- β -Oxidation Reaction:
 - Prepare a solution of [$1-^{14}\text{C}$]palmitic acid complexed with BSA.
 - Initiate the β -oxidation reaction by adding the [$1-^{14}\text{C}$]palmitic acid-BSA complex to the hepatocyte suspension.
 - Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Measurement:
 - Stop the reaction by adding a final concentration of 0.6 M perchloric acid.
 - Centrifuge the samples to pellet the precipitated protein.
 - Collect the supernatant containing the acid-soluble metabolites (ASMs), which include [^{14}C]acetyl-CoA and other short-chain acyl-CoAs.
 - Measure the radioactivity of the ASMs using a scintillation counter.
- Data Analysis:
 - Calculate the rate of β -oxidation as nanomoles of [^{14}C]palmitic acid converted to ASMs per minute per milligram of protein.
 - Compare the rates between the control and **2-Methyl-3-phenylbutanoic acid**-treated groups.

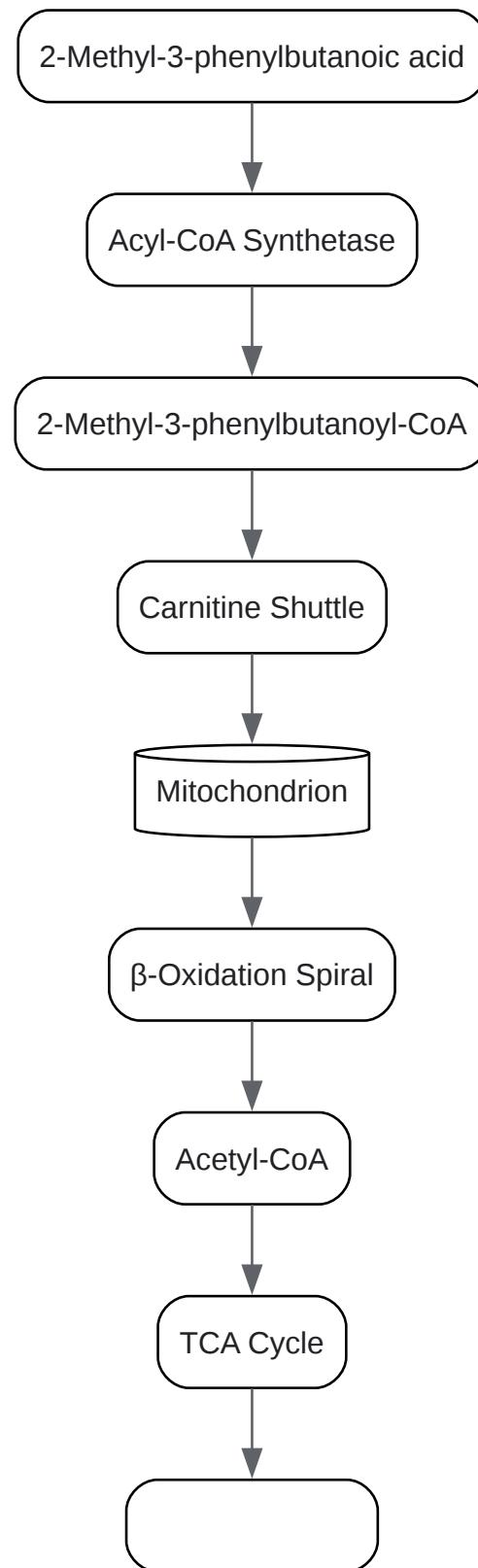
Potential Biological Activity and Signaling Pathways

While there is limited direct data on the biological activity of **2-Methyl-3-phenylbutanoic acid**, its structural similarity to other phenylalkanoic acids allows for informed hypotheses about its

potential roles in cellular processes.

Hypothetical Involvement in Fatty Acid β -Oxidation

Given its structure as a substituted fatty acid, **2-Methyl-3-phenylbutanoic acid** may be a substrate for or an inhibitor of the fatty acid β -oxidation pathway. This pathway is a critical source of energy, particularly in the liver and muscle.

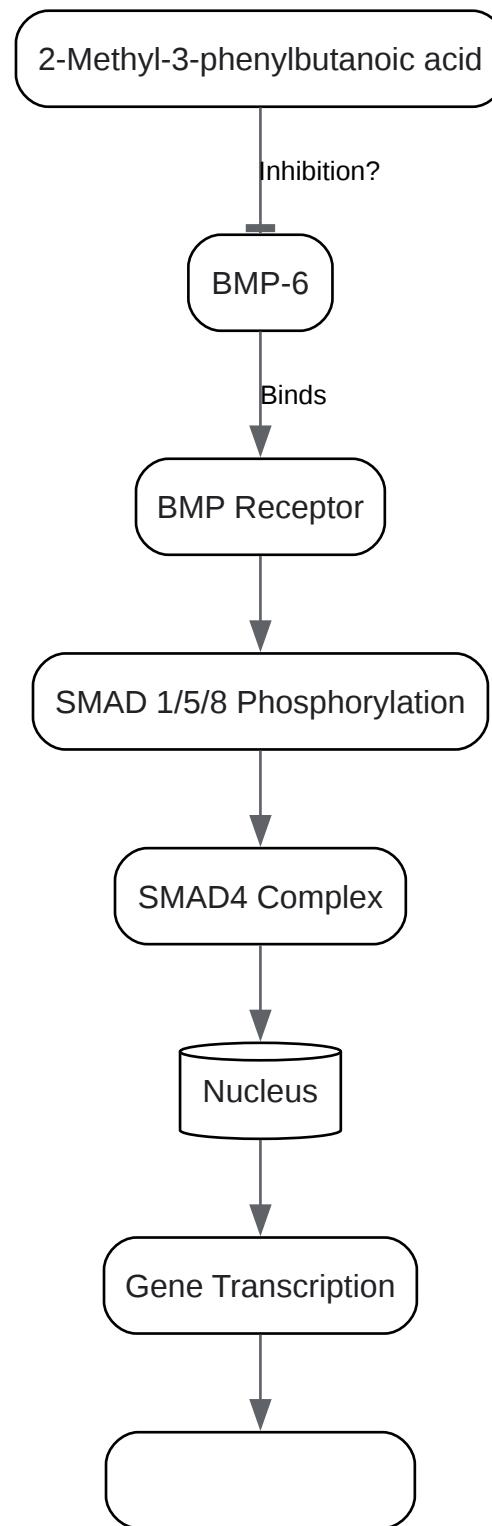


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Hypothetical metabolic fate of **2-Methyl-3-phenylbutanoic acid** via β -oxidation.

Potential Interaction with BMP Signaling

Studies on the related compound, 2-methylbutyric acid, have shown a negative association with Bone Morphogenetic Protein 6 (BMP-6) in patients undergoing hemodialysis.^[2] This suggests that **2-Methyl-3-phenylbutanoic acid** could potentially modulate BMP signaling pathways, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

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Potential modulation of the BMP-6 signaling pathway.

Quantitative Data on Related Compounds

The following table summarizes quantitative data on the biological activity of compounds structurally related to **2-Methyl-3-phenylbutanoic acid**. This information can guide the design of experiments to investigate the activity of the title compound.

Compound	Assay	Target/Effect	Quantitative Data	Reference
4-Phenylbutyric acid	In vitro translation assay	Protein synthesis inhibition	$IC_{50} \approx 5 \text{ mM}$	[9]
4-Phenylbutyric acid	Histone Deacetylase Inhibition	HDAC inhibitor	-	[1]
2-Isopropyl-4-phenylbutanoic acid	In vitro protein aggregation	Prevents aggregation of misfolded proteins	2-10 fold more effective than 4-PBA	[4]
2-Methylbutyric acid	Proteomics in hemodialysis patients	Negative association with BMP-6	β coefficient -1.00 ($p < 0.001$)	[2]

Disclaimer: The biological activities and signaling pathway interactions described for **2-Methyl-3-phenylbutanoic acid** are hypothetical and based on data from structurally related compounds. Experimental validation is required to confirm these potential effects.

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